molecular formula C8H11BrCl2N2O3 B11819159 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride

2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B11819159
M. Wt: 333.99 g/mol
InChI Key: WUAKZOOQSZQVJH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with a complex structure that includes an amino group, a brominated pyridine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid

Uniqueness

2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C8H11BrCl2N2O3

Molecular Weight

333.99 g/mol

IUPAC Name

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C8H9BrN2O3.2ClH/c9-5-1-4(11-3-7(5)12)2-6(10)8(13)14;;/h1,3,6,12H,2,10H2,(H,13,14);2*1H

InChI Key

WUAKZOOQSZQVJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)O)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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